molecular formula C4H11NO3S B3161585 N-(2-hydroxyethyl)-N-methylmethanesulfonamide CAS No. 87113-83-5

N-(2-hydroxyethyl)-N-methylmethanesulfonamide

Cat. No.: B3161585
CAS No.: 87113-83-5
M. Wt: 153.2 g/mol
InChI Key: PEGFJIKCJWKGHA-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a hydroxyethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+HOCH2CH2N(CH3)2CH3SO2N(CH3)(CH2CH2OH)+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{CH}_3\text{SO}_2\text{N(CH}_3\text{)(CH}_2\text{CH}_2\text{OH)} + \text{HCl} CH3​SO2​Cl+HOCH2​CH2​N(CH3​)2​→CH3​SO2​N(CH3​)(CH2​CH2​OH)+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is N-(2-oxoethyl)-N-methylmethanesulfonamide.

    Reduction: The major products are N-(2-hydroxyethyl)-N-methylsulfinamide or N-(2-hydroxyethyl)-N-methylsulfide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure but with two hydroxyethyl groups instead of one.

    N-(2-hydroxyethyl)ethylenediamine: Contains an additional amino group, making it more reactive in certain contexts.

    N-(2-hydroxyethyl)aniline: Similar structure but with an aromatic ring, leading to different chemical properties.

Uniqueness

N-(2-hydroxyethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its sulfonamide group provides stability, while the hydroxyethyl and methyl groups offer versatility in chemical reactions and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5(3-4-6)9(2,7)8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGFJIKCJWKGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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